molecular formula C14H13NO3 B12585754 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- CAS No. 499214-43-6

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-

Cat. No.: B12585754
CAS No.: 499214-43-6
M. Wt: 243.26 g/mol
InChI Key: UNFOYTIUOMQIHH-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- is a chemical compound with the molecular formula C14H13NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- involves several steps. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- can be compared with other pyrrole derivatives, such as:

Conclusion

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules, while its potential biological activities open up new avenues for research and development.

Biological Activity

1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of 1H-Pyrrole-1-acetic acid derivatives typically involves reactions between pyrrole-based scaffolds and various acylating agents. For instance, the reaction of 4-pyrrol-1-yl benzoic acid hydrazide with substituted phenoxy acetic acids has been reported to yield compounds with notable biological activity .

Biological Activity Overview

The biological activity of 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- has been evaluated through various in vitro assays focusing on cytotoxicity and antiproliferative effects against tumor cells.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For example, one study reported an IC50 value of approximately 44.63 µM against SH-4 melanoma cells, which is comparable to standard chemotherapeutic agents like Carboplatin (IC50 = 18.2 µM) and Temozolomide (IC50 = 50 µM) .

Table 1: Antiproliferative Activity of 1H-Pyrrole-1-acetic Acid Derivatives

CompoundCell LineIC50 (µM)Comparison with Standard
1CSH-4 (Melanoma)44.63Carboplatin: 18.2
1DSH-4 (Melanoma)39.00Temozolomide: 50
ControlHaCaT>100

The mechanisms underlying the biological activity of 1H-Pyrrole-1-acetic acid derivatives involve multiple pathways:

Apoptosis Induction

Flow cytometry analysis indicated that treatment with these compounds significantly increases apoptotic cell populations in tumor cells. Specifically, compound 1C led to a 50% increase in total apoptotic cells after a 48-hour incubation period .

Cell Cycle Arrest

Cell cycle analysis revealed that these compounds induce S-phase arrest in melanoma cells. The percentage of cells in the S phase increased from a control value to as high as 46% following treatment with compound 1D . This suggests that these compounds may interfere with DNA synthesis and replication processes.

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in treating various conditions:

  • Antitubercular Activity : Research has shown that certain pyrrole derivatives can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both critical targets for antitubercular therapies .
  • Antimicrobial Properties : A series of pyrrole compounds were synthesized and evaluated for their antibacterial activity, showing promising results against several strains, suggesting their potential as therapeutic agents .

Properties

CAS No.

499214-43-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[3-(4-methylbenzoyl)pyrrol-1-yl]acetic acid

InChI

InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)14(18)12-6-7-15(8-12)9-13(16)17/h2-8H,9H2,1H3,(H,16,17)

InChI Key

UNFOYTIUOMQIHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C=C2)CC(=O)O

Origin of Product

United States

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